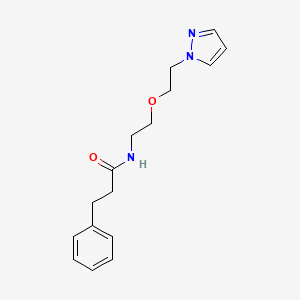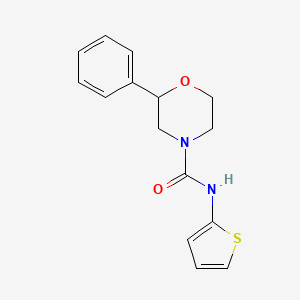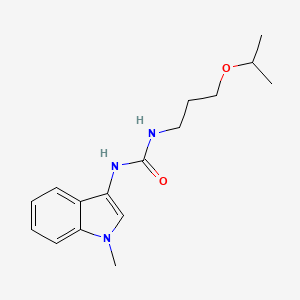
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of oxadiazole derivative that has been synthesized through a specific method.
Scientific Research Applications
Synthetic and Pharmacological Importance
1,3,4-Oxadiazole derivatives exhibit significant pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These compounds demonstrate a variety of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The presence of the 1,3,4-oxadiazole ring contributes to their pharmacological activity by enabling hydrogen bond interactions with biomacromolecules. This makes these derivatives useful for research in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Therapeutic Potential
The 1,3,4-oxadiazole ring, found in compounds like N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pentanamide, is beneficial for binding with different enzymes and receptors in biological systems through numerous weak interactions. This leads to a range of bioactivities, making 1,3,4-oxadiazole-based derivatives an interesting topic for scientists. Such compounds are used extensively for the treatment of different ailments, contributing significantly to medicinal chemistry. Their development value in treatments for conditions such as cancer, fungal infections, bacterial infections, and more, is immense (Verma et al., 2019).
Synthetic Methods Review
Synthesis of 1,3,4-oxadiazole derivatives, including mono, bis, and tris-1,3,4-oxadiazoles, and their N-substituted-2,5-disubstituted counterparts, has been reviewed extensively. These compounds and their derivatives are promising for applications in the medicinal and pharmaceutical industries due to their varied biological activities and potential as drug candidates (2023).
Metal-Ion Sensing Applications
The synthesis of 1,3,4-oxadiazole derivatives is highlighted for its importance in the development of chemosensors, particularly for metal-ion sensing. These compounds' high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them prominent choices for sensing applications. Their ability to form complex structures with metal ions underlines their versatility beyond pharmacological uses, extending into material science and analytical chemistry (Sharma et al., 2022).
properties
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-2-3-4-11(21)18-13-20-19-12(22-13)9-5-7-10(8-6-9)14(15,16)17/h5-8H,2-4H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJXHBCQFEYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide](/img/structure/B2636217.png)


![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2636220.png)


![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B2636224.png)



![(2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2636231.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2636235.png)